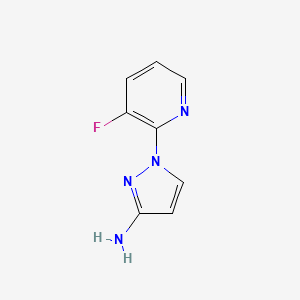
1-(3-氟吡啶-2-基)-1H-吡唑-3-胺
描述
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a fluoropyridine and a pyrazole moiety
科学研究应用
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Research: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Agrochemicals: It is used in the development of herbicides and insecticides due to its bioactive properties.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials
准备方法
The synthesis of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoropyridine and hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Cyclization: The intermediate formed undergoes cyclization to yield the desired pyrazole derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
化学反应分析
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups into the molecule .
作用机制
The mechanism of action of 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways Involved: The specific pathways affected depend on the biological context, but common targets include kinases, phosphatases, and G-protein coupled receptors
相似化合物的比较
1-(3-Fluoropyridin-2-yl)-1H-pyrazol-3-amine can be compared with other fluorinated pyridine and pyrazole derivatives:
Fluoropyridines: Compounds like 2-fluoropyridine and 4-fluoropyridine share similar electronic properties but differ in reactivity and biological activity.
Pyrazoles: Derivatives such as 1H-pyrazol-5-amine and 1H-pyrazol-4-amine have similar core structures but exhibit different chemical and biological behaviors.
Unique Features: The combination of fluoropyridine and pyrazole in 1-(3-fluoropyridin-2-yl)-1H-pyrazol-3-amine provides a unique set of properties, including enhanced stability and specific biological activity
属性
IUPAC Name |
1-(3-fluoropyridin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-2-1-4-11-8(6)13-5-3-7(10)12-13/h1-5H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAKLEIDRROCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


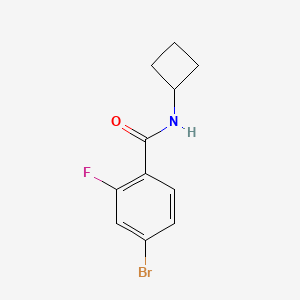
![3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1528621.png)

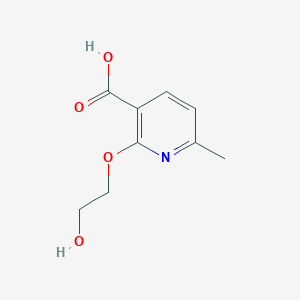

![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)

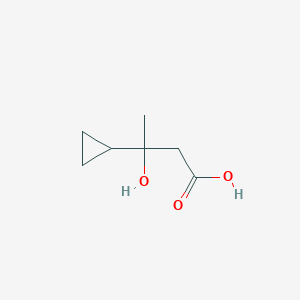
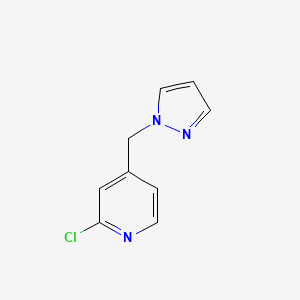
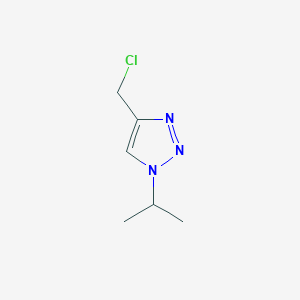
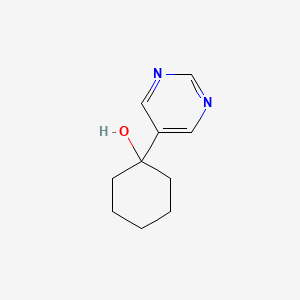


![Tert-butyl({[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]methyl})amine](/img/structure/B1528638.png)
